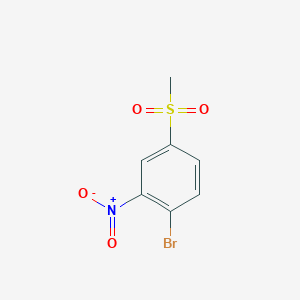

2-Bromo-5-methylsulfonylnitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves various strategies. For instance, the synthesis of 3-bromo-1-methyl phenothiazines is achieved through the Smiles rearrangement, starting with the condensation of 2-amino-5-bromo-3-methylbenzenethiol with σ-halonitrobenzene . Similarly, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . These methods suggest that the synthesis of 2-Bromo-5-methylsulfonylnitrobenzene could also involve halogenation and nitration steps, possibly with the introduction of a methylsulfonyl group through a subsequent reaction.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using various spectroscopic techniques. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene has been elucidated using single-crystal X-ray diffraction (SXRD) analysis, revealing two stable crystalline phases and confirming the plane structure of the molecules . This indicates that similar techniques could be employed to determine the molecular structure of 2-Bromo-5-methylsulfonylnitrobenzene.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary depending on the solvent and conditions. The radical anion of 1-bromo-4-nitrobenzene, for example, exhibits increased reactivity in an ionic liquid compared to conventional non-aqueous solvents . This suggests that the solvent environment could significantly influence the chemical reactions of 2-Bromo-5-methylsulfonylnitrobenzene, potentially affecting its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the presence of bromine and nitro groups can affect the compound's density, melting point, and solubility. The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate demonstrates the potential for complex formation and the influence of substituents on the coordination geometry around the central atom . These insights can be extrapolated to predict that 2-Bromo-5-methylsulfonylnitrobenzene may have unique physical properties due to the presence of the bromine, nitro, and methylsulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Triazine Synthesis: N-halosulfonamides, similar in structure to 2-Bromo-5-methylsulfonylnitrobenzene, have been utilized as catalysts for synthesizing triazines. This process involves acid hydrazides, ammonium acetate, and dicarbonyl compounds, offering good to excellent yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).

Synthetic Applications

- Quinoline Synthesis: Compounds like poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, which share functional groups with 2-Bromo-5-methylsulfonylnitrobenzene, have been effective in synthesizing quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Polymer Synthesis

- Hyperbranched Polyether Synthesis: Similar brominated compounds have been used for the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to the formation of hyperbranched polymers with significant molecular weights. These polymers contain phenolic hydroxyl groups which can be easily modified (Uhrich et al., 1992).

Pharmaceutical Intermediates

- Anticancer Agent Synthesis: Bromophenol derivatives isolated from marine algae, which are structurally related to 2-Bromo-5-methylsulfonylnitrobenzene, have shown potential in the synthesis of pharmaceutical agents with anticancer properties. These compounds were inactive against human cancer cell lines and microorganisms in some studies, highlighting their potential medicinal applications (Zhao et al., 2004).

Antioxidant Properties

- Natural Antioxidant Sources: The isolation of bromophenols from Rhodomela confervoides, a marine red alga, has revealed compounds with structural similarities to 2-Bromo-5-methylsulfonylnitrobenzene. These compounds exhibit strong antioxidant activities, suggesting their potential use in preventing oxidative deterioration in food (Li et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, bromo-2-nitrobenzene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

1-bromo-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRANEAXTVRBKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366163 | |

| Record name | 2-Bromo-5-methylsulfonylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylsulfonylnitrobenzene | |

CAS RN |

94832-06-1 | |

| Record name | 2-Bromo-5-methylsulfonylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.